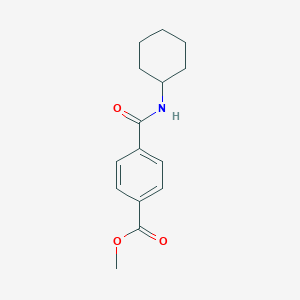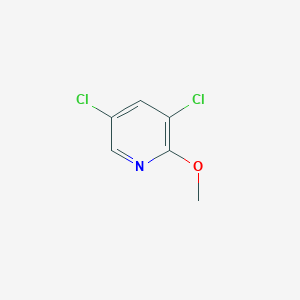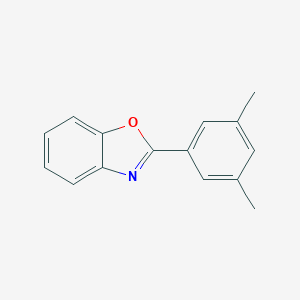
1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester, also known as 3-(benzyloxycarbonyl)benzoic acid, is an organic compound with the molecular formula C15H12O4. This compound is a derivative of benzenedicarboxylic acid, where one of the carboxyl groups is esterified with a benzyl group. It is commonly used in various industrial applications and scientific research due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester can be synthesized through the esterification of 1,3-benzenedicarboxylic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product. The use of environmentally friendly catalysts and solvents is also a focus in modern industrial production to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form benzenedicarboxylic acid and benzaldehyde.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Benzenedicarboxylic acid and benzaldehyde.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzenedicarboxylic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mécanisme D'action
The mechanism of action of 1,3-benzenedicarboxylic acid, mono(phenylmethyl) ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release benzenedicarboxylic acid and benzyl alcohol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, influencing various cellular processes .
Comparaison Avec Des Composés Similaires
1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester can be compared with other similar compounds such as:
Phthalic acid (1,2-benzenedicarboxylic acid): Differing in the position of the carboxyl groups, phthalic acid is used in the production of plasticizers and resins.
Isophthalic acid (1,3-benzenedicarboxylic acid): Similar to this compound, but without the ester group, it is used in the production of high-performance polymers.
Terephthalic acid (1,4-benzenedicarboxylic acid): Used primarily in the production of polyethylene terephthalate (PET) for plastic bottles and fibers.
The uniqueness of this compound lies in its ester group, which imparts distinct chemical properties and reactivity compared to its non-esterified counterparts.
Propriétés
IUPAC Name |
3-phenylmethoxycarbonylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(17)12-7-4-8-13(9-12)15(18)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGDGCHSUWBVKE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11O4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593602 |
Source


|
| Record name | 3-[(Benzyloxy)carbonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113266-88-9 |
Source


|
| Record name | 3-[(Benzyloxy)carbonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(2-methoxyethyl)carbamoyl]benzoate](/img/structure/B181400.png)



![1H-[1,2,3]Triazole-4-carbaldehyde](/img/structure/B181404.png)






